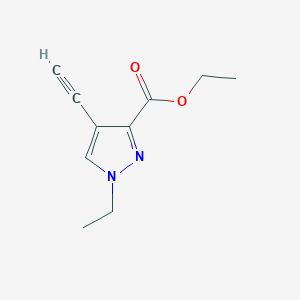

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14664556

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | ethyl 1-ethyl-4-ethynylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H12N2O2/c1-4-8-7-12(5-2)11-9(8)10(13)14-6-3/h1,7H,5-6H2,2-3H3 |

| Standard InChI Key | XUGDWVLVXHXHSW-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)C(=O)OCC)C#C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at the 1-, 3-, and 4-positions define its unique chemical identity:

-

1-Position: An ethyl group (-CH2CH3) enhances steric bulk and influences regioselectivity in reactions .

-

3-Position: A carboxylate ester (-COOEt) introduces polarity and serves as a handle for further functionalization .

-

4-Position: An ethynyl group (-C≡CH) contributes sp-hybridized carbon reactivity, enabling click chemistry or cross-coupling reactions .

The molecular formula is C9H12N2O2, with a molecular weight of 180.21 g/mol. Quantum mechanical calculations predict a planar pyrazole ring with slight distortion due to substituent effects .

Synthetic Methodologies

Esterification of Pyrazole Carboxylic Acids

A common route to pyrazole carboxylates involves esterifying pyrazole-4-carboxylic acids. For example, ethyl 1H-pyrazole-4-carboxylate is synthesized via reaction with ethanol and thionyl chloride (SOCl2) under mild conditions (0–20°C, 3 hours), achieving 80% yield :

This method could be adapted for the target compound by introducing ethynyl and ethyl groups at the 4- and 1-positions, respectively, via Sonogashira coupling or alkylation .

One-Pot Multicomponent Reactions

Recent advances demonstrate efficient one-pot syntheses of pyrazole derivatives. For instance, ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate is prepared using 3-hydrazineylquinoxalin-2(1H)-one and ethyl 2-formyl-3-oxopropionate . This strategy minimizes purification steps and improves scalability, suggesting potential applicability to the target compound.

Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Solubility | Miscible with acetone | |

| Melting Point | Not reported | – |

| Stability | Sensitive to strong acids, bases, oxidizers | |

| Lipophilicity (LogP) | Estimated ~2.1 (calculated) | – |

The ethynyl group’s electron-withdrawing effect slightly reduces solubility in nonpolar solvents compared to non-acetylenic analogs .

Comparative Analysis with Analogous Pyrazole Derivatives

The ethynyl group distinguishes the target compound, enabling unique reactivity absent in amino-substituted analogs.

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Introducing ethynyl groups requires palladium catalysts, increasing cost .

-

Stability Issues: Acetylenic bonds may decompose under acidic or oxidative conditions .

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume